molecular formula C19H23N3S B13956540 Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- CAS No. 60706-43-6

Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)-

Cat. No.: B13956540
CAS No.: 60706-43-6
M. Wt: 325.5 g/mol
InChI Key: KXSRCCZGVUUIAA-UHFFFAOYSA-N
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Description

Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- is a derivative of phenothiazine, a heterocyclic compound with significant bioactivity. This compound is known for its applications in various fields, including medicine, chemistry, and industry. Phenothiazine derivatives have been widely studied for their pharmacological properties, particularly in the treatment of psychiatric disorders and as antiemetics .

Chemical Reactions Analysis

Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using catalytic hydrogenation with palladium on carbon.

    Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogen acids or alkyl halides.

Common reagents and conditions used in these reactions include basic or acidic environments, solvents like ethanol or chloroform, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted phenothiazine derivatives .

Scientific Research Applications

Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- involves its interaction with various molecular targets. It primarily acts as a dopamine receptor antagonist, binding to dopamine D1 and D2 receptors and inhibiting their activity. This action is responsible for its antipsychotic and antiemetic effects. Additionally, it may interact with alpha-adrenergic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- can be compared with other phenothiazine derivatives, such as:

What sets phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- apart is its specific substitution pattern, which may confer unique pharmacological properties and applications.

Properties

CAS No.

60706-43-6

Molecular Formula

C19H23N3S

Molecular Weight

325.5 g/mol

IUPAC Name

10-[2-(4-methylpiperazin-1-yl)ethyl]phenothiazine

InChI

InChI=1S/C19H23N3S/c1-20-10-12-21(13-11-20)14-15-22-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)22/h2-9H,10-15H2,1H3

InChI Key

KXSRCCZGVUUIAA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCN2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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